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(3-Butylphenyl)methanamine

Cat. No.: B11926011
M. Wt: 163.26 g/mol
InChI Key: DAFKRRVQIUUBIS-UHFFFAOYSA-N
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Description

Contextualizing Substituted Phenylmethanamines in Organic Chemistry Research

Substituted phenylmethanamines, also known as benzylamines, represent a class of organic compounds that are fundamental to various areas of chemical research. Their structure, which features an aminomethyl group attached to a phenyl ring, serves as a versatile template for synthesizing a wide array of more complex molecules. In organic synthesis, they are valuable intermediates and building blocks. The amino group can readily undergo reactions such as nucleophilic substitution, allowing for the construction of new carbon-nitrogen bonds, which are crucial in many chemical products. smolecule.com

The phenyl ring can be modified through electrophilic substitution reactions, enabling the introduction of diverse functional groups that can tune the molecule's electronic and steric properties. This adaptability makes substituted phenylmethanamines key precursors in the development of pharmaceuticals, agrochemicals, and materials science. smolecule.com For instance, they are integral to the synthesis of certain antihistamines and have been used as building blocks for creating ligands for catalysis. Their derivatives are also explored in the creation of novel materials, including polymers and organic light-emitting diodes (OLEDs). smolecule.commdpi.com

Significance of Alkylphenylmethanamine Structures as Research Scaffolds

Alkylphenylmethanamines, a subgroup of substituted phenylmethanamines where one or more alkyl groups are attached to the phenyl ring, are particularly significant as research scaffolds. The alkyl substituents, such as butyl groups, can have a profound impact on the molecule's physical and chemical properties. These groups are known to increase lipophilicity, which can influence how the molecule interacts with biological systems. vulcanchem.com The size and position of the alkyl group can also introduce steric effects, which can direct the outcome of chemical reactions and control the binding affinity and selectivity of the molecule to specific biological targets like enzymes or receptors. vulcanchem.com

In medicinal chemistry, these scaffolds are frequently used to explore structure-activity relationships (SAR). By systematically varying the alkyl substituent's nature, size, and position on the phenylmethanamine framework, researchers can develop compounds with optimized properties. The tert-butyl group, for example, is often used to enhance a molecule's metabolic stability and its ability to penetrate the blood-brain barrier. The versatility of alkylphenylmethanamines makes them valuable tools in the discovery of new therapeutic agents and functional materials.

Overview of Academic Research Trends Pertaining to (3-Butylphenyl)methanamine and its Isomeric Analogues

Academic research on this compound and its isomers, (2-butylphenyl)methanamine and (4-butylphenyl)methanamine, focuses on their synthesis and potential applications as specialized chemical intermediates. While these specific isomers are not as extensively studied as some other substituted phenylmethanamines, they are part of a broader interest in how alkyl substitution patterns affect molecular properties.

Research trends indicate an interest in their use in the synthesis of more complex molecules. For example, phenylmethanamines are used in multicomponent reactions to create heterocyclic compounds like thiazoles, which are important in medicinal chemistry. figshare.com Nickel-catalyzed hydroamination reactions involving phenylmethanamines have also been a subject of theoretical investigation to understand reaction mechanisms and stereoselectivity. researchgate.net

The synthesis of these isomers can be achieved through various established methods in organic chemistry, such as the reduction of corresponding benzonitriles or reductive amination of benzaldehydes. The choice of starting material dictates the final position of the butyl group on the phenyl ring. The physicochemical properties of these isomers are influenced by the position of the butyl group. For instance, the boiling point and density are expected to vary between the ortho, meta, and para isomers due to differences in intermolecular forces. While specific research articles detailing extensive studies on this compound are not abundant, data for the related tert-butyl isomers are available and provide insight into the properties of these types of molecules.

Interactive Data Tables

Physicochemical Properties of Butylphenylmethanamine Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
(2-tert-Butylphenyl)methanamine91338-95-3C₁₁H₁₇N163.26Not availableNot available
(3-tert-Butylphenyl)methanamine140401-55-4C₁₁H₁₇N163.26Not availableNot available
(4-tert-Butylphenyl)methanamine39895-55-1C₁₁H₁₇N163.26235-2360.927

Data sourced from publicly available chemical databases. cacheby.com "Not available" indicates that the data is not readily found in the searched sources.

Examples of Substituted Phenylmethanamine Derivatives in Research

Compound NameKey Structural FeaturesResearch Context
[4-(4-Chlorophenyl)phenyl]methanamineBiphenyl structure with a chloro-substituentIntermediate in pharmaceutical synthesis, particularly for antihistamines.
(3,5-Di-tert-butylphenyl)methanamineTwo tert-butyl groups on the phenyl ringUsed as a chemical intermediate. chemicalbook.com
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamineContains an oxadiazole heterocyclic ringInvestigated for applications in organic light-emitting diodes (OLEDs). mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B11926011 (3-Butylphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(3-butylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5,9,12H2,1H3

InChI Key

DAFKRRVQIUUBIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)CN

Origin of Product

United States

Methodologies for the Synthesis of 3 Butylphenyl Methanamine and Its Analogues

Classical and Contemporary Synthetic Strategies for Substituted Benzylamines

Traditional and modern chemical syntheses provide a robust foundation for the preparation of substituted benzylamines, including (3-Butylphenyl)methanamine. These methods often involve nucleophilic substitution, metal-catalyzed reactions, and reductions of nitrogen-containing functional groups.

Nucleophilic Substitution Pathways for Benzyl (B1604629) Halides with Amines

A fundamental and widely used method for synthesizing benzylamines is the nucleophilic substitution of benzyl halides with amines. vaia.comlibretexts.org In this approach, the carbon-halogen bond of a benzyl halide is cleaved by a nucleophilic amine. For instance, benzyl bromide can react with an excess of ammonia (B1221849) to produce benzylamine (B48309). vaia.com The use of excess ammonia helps to minimize the formation of secondary and tertiary amine byproducts. libretexts.org

This reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the alkyl halide and the reaction conditions. The S_N1 mechanism is favored by alkyl halides that can form stable carbocations. doubtnut.com

A variation of this method, known as the Gabriel synthesis, utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This approach offers a way to form primary amines with high selectivity, avoiding the over-alkylation that can occur with ammonia. libretexts.org The phthalimide anion displaces a halide from an alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed to release the primary amine. libretexts.org

Palladium-Catalyzed Arylation Approaches in Amine Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds, offering a versatile route to substituted amines. kaust.edu.sa These methods often allow for the construction of complex amines under milder conditions than classical methods.

Recent advancements have focused on the C-H functionalization of benzylamines, enabling the introduction of various substituents at specific positions on the aromatic ring. acs.orgrsc.orgorganic-chemistry.orgrsc.org For example, palladium catalysis can direct the ortho-C-H carbonylation of free primary benzylamines to produce benzolactams. organic-chemistry.org Similarly, the use of a removable directing group can facilitate the palladium-catalyzed ortho-hydroxylation of benzylamines. rsc.orgrsc.org Researchers have also achieved para-selective C-H olefination and acetoxylation of benzylamines using a specialized benzoyl template. acs.org

In a different application, palladium catalysis has been employed in the carbonylative synthesis of isoindolinones from benzylamines, using a solid CO surrogate. nih.gov

General Reduction Methods for Primary Amine Formation from Nitriles or Imines

The reduction of nitriles and imines provides a direct and efficient pathway to primary amines. These methods are widely applicable and can tolerate a variety of functional groups.

Reduction of Nitriles: Benzonitriles can be reduced to the corresponding benzylamines using several methods. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon is a common approach. brainly.inrsc.orgrsc.org Chemical reducing agents such as lithium aluminum hydride (LiAlH4) are also highly effective for this transformation. brainly.in Studies have shown that silica-supported nickel catalysts can be highly selective for the production of benzylamine from benzonitrile (B105546). rsc.org Additionally, electrochemical methods for the reduction of benzonitrile to benzylamine have been developed, offering a potentially greener alternative. acs.org

Reductive Amination of Aldehydes and Ketones: Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds. ias.ac.innih.gov This process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation. ias.ac.inorganic-chemistry.org The reaction of aromatic aldehydes with aqueous ammonia can lead to hydrobenzamides, which upon reduction with sodium borohydride, yield a mixture of primary and secondary benzylamines. ias.ac.in Ruthenium and nickel-based catalysts have been shown to be effective for the reductive amination of a broad range of aldehydes and ketones to form primary amines. nih.govnih.gov

Table 1: Comparison of Reduction Methods for Primary Amine Synthesis

Method Starting Material Reagents/Catalysts Key Features
Nitrile Reduction Benzonitrile H₂, Raney Ni; LiAlH₄; Ni/SiO₂ High yields, various reducing agents available. brainly.inrsc.org
Reductive Amination Aldehyde/Ketone NH₃, H₂, Ru/Ni catalyst; NaBH₄ One-pot procedure, broad substrate scope. ias.ac.innih.govnih.gov
Imine Reduction Imine NaBH₄ Intermediate step in reductive amination. ias.ac.in

Advanced and Environmentally Conscious Synthesis Methodologies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Biocatalysis and the use of earth-abundant transition metals are at the forefront of these efforts.

Biocatalytic Transformations in Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. frontiersin.org Enzymes, such as transaminases, can catalyze the amination of aldehydes and ketones with high enantioselectivity under mild reaction conditions. frontiersin.orgnih.gov

ω-Transaminases are particularly valuable as they can accept a broad range of substrates. worktribe.com For instance, a putrescine transaminase from Pseudomonas putida has been successfully used for the synthesis of various benzylamine derivatives with excellent conversions. frontiersin.orgnih.gov This enzyme can utilize common and inexpensive amine donors like isopropylamine. frontiersin.org Cascade reactions, combining multiple enzymatic steps, have also been developed to produce valuable chiral amines. mdpi.com Baker's yeast has also been employed as a biocatalyst for the synthesis of 3-indolylmethanamine derivatives. researchgate.net

Table 2: Examples of Biocatalytic Synthesis of Benzylamines

Enzyme Substrate Amine Donor Product Conversion
Pp-SpuC Transaminase Mono- and dihalogenated benzaldehydes Isopropylamine Halogenated benzylamines Excellent. nih.gov
Pp-SpuC Transaminase 4-Formylbenzoic acid Isopropylamine 4-(Aminomethyl)benzoic acid Excellent. nih.gov
Pp-SpuC Transaminase 2-Formylbenzoic acid Isopropylamine 2-(Aminomethyl)benzoic acid Lower (23-60%). nih.gov

Transition Metal-Catalyzed Selective Amine Synthesis (e.g., Ni-based catalysis)

The use of abundant and less toxic transition metals, such as nickel, is a key area of research in sustainable chemistry. Nickel-based catalysts have shown great promise in a variety of transformations for amine synthesis.

Nickel catalysts are effective for the reductive amination of aldehydes and ketones, providing a general route to primary amines. nih.gov Homogeneous nickel-triphos complexes have demonstrated broad applicability in the synthesis of structurally diverse primary amines. nih.gov Heterogeneous nickel catalysts, such as nickel supported on alumina/silica, can be used for the selective synthesis of primary amines from alcohols and ammonia, often in continuous flow reactors. acs.orgimperial.ac.ukimperial.ac.uk This "hydrogen-borrowing" process is environmentally friendly, with water being the only byproduct. imperial.ac.uk Furthermore, nickel catalysis has been explored for the direct cross-coupling of aryl halides with ammonia sources to produce primary anilines, sometimes under photo-excited conditions. kaust.edu.sa

Synthetic Approaches for the Derivatization of Alkylphenylmethanamines

The chemical reactivity of this compound and its analogues allows for a wide range of derivatization strategies. These modifications can be broadly categorized into reactions involving the amine functionality and those targeting the phenyl ring. Such derivatizations are crucial for modulating the physicochemical properties and biological activities of the parent compound.

Strategies for Modifying the Amine Functionality

The primary amine group of this compound is a versatile handle for various chemical transformations, including acylation, alkylation, and the formation of ureas and sulfonamides.

Acylation: The amine can be readily acylated to form amides using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. chemguide.co.uk This reaction is a fundamental method for introducing a wide array of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: N-alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation, yielding a mixture of products including quaternary ammonium (B1175870) salts. youtube.com Reductive amination, on the other hand, offers a more controlled method for synthesizing secondary and tertiary amines. organic-chemistry.org This involves reacting the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Urea (B33335) and Sulfonamide Formation: The reaction of this compound with isocyanates or sulfonyl chlorides provides access to urea and sulfonamide derivatives, respectively. The formation of sulfonamides is typically carried out by reacting the amine with a sulfonyl chloride in the presence of a base. uniba.itresearchgate.net These functional groups are significant in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagents and Conditions Product Type
Acylation Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) N-Acyl derivative
Alkylation (Reductive Amination) Aldehyde or ketone, reducing agent (e.g., NaBH₃CN), solvent (e.g., methanol) N-Alkyl derivative
Urea Formation Isocyanate, solvent (e.g., THF) N,N'-Disubstituted urea
Sulfonamide Formation Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane) Sulfonamide

Functionalization of the Phenyl Moiety

The butyl-substituted phenyl ring of this compound can undergo various transformations, primarily through electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution: The butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to its electron-donating inductive effect. masterorganicchemistry.com However, the substitution pattern will also be influenced by the aminomethyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. youtube.com The conditions for these reactions must be carefully chosen to avoid side reactions involving the amine functionality, which can be protected if necessary.

Cross-Coupling Reactions: For more complex modifications, the phenyl ring can be functionalized with a handle suitable for cross-coupling reactions. For instance, if a bromo- or iodo-substituted analogue of this compound is prepared, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, and Sonogashira reactions, which allow for the formation of new carbon-carbon bonds and the introduction of a wide variety of substituents onto the aromatic ring. sigmaaldrich.commdpi.com The Buchwald-Hartwig amination is another powerful cross-coupling reaction for forming carbon-nitrogen bonds.

Table 2: Examples of Phenyl Moiety Functionalization Reactions

Reaction Type Reagents and Conditions Product Type
Nitration HNO₃, H₂SO₄ Nitro-substituted derivative
Bromination Br₂, FeBr₃ Bromo-substituted derivative
Friedel-Crafts Acylation Acyl chloride, AlCl₃ Acyl-substituted derivative
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base Biaryl derivative
Heck Coupling Alkene, Pd catalyst, base Alkenyl-substituted derivative

Chemical Reactivity and Derivatization Pathways of 3 Butylphenyl Methanamine

Reactivity of the Primary Amine Group

The primary amine (-NH₂) attached to the benzylic carbon is a key center of reactivity. Its lone pair of electrons makes it both a potent nucleophile and a base, enabling a variety of chemical transformations.

The primary amine group of benzylamine (B48309) derivatives can be oxidized to higher oxidation states, such as nitroso (-NO) and nitro (-NO₂) compounds. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions. For instance, the oxidation of primary aromatic amines with hydrogen peroxide in the presence of specific catalysts can be controlled to yield either nitroso or nitro derivatives. mdpi.com Molybdenum-catalyzed oxidations with H₂O₂ can produce nitrosoarenes, which can be further oxidized to nitroarenes upon extended reaction times or with stronger oxidizing conditions. researchgate.net

Similarly, peroxotungstophosphate has been used with hydrogen peroxide to convert aromatic amines into their corresponding nitroso compounds. nih.gov While direct oxidation of the benzylic amine can also lead to oximes, careful selection of reagents like sodium perborate (B1237305) in acetic acid or metal-catalyzed reactions with hydroperoxides can favor the formation of nitroarenes from related aromatic amines. mdpi.com The initial step in these oxidations is believed to involve the formation of a hydroxylamine (B1172632) intermediate, which is then rapidly oxidized further.

The synthesis of secondary and tertiary amines from a primary amine like (3-Butylphenyl)methanamine is not achieved by direct reduction but rather through processes such as reductive amination. This method is a highly effective strategy for controlled N-alkylation, avoiding the common issue of over-alkylation seen with alkyl halides. masterorganicchemistry.comlibretexts.org

The process involves two main steps that are typically performed in a single pot:

Imine Formation: The primary amine reacts with an aldehyde or ketone to form a Schiff base, also known as an imine.

Reduction: The intermediate imine is then reduced to the corresponding amine. A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine and will not reduce the starting carbonyl compound. masterorganicchemistry.comchemistrysteps.com

For example, reacting this compound with one equivalent of an aldehyde (e.g., formaldehyde) would yield the N-methyl secondary amine. A subsequent reductive amination with a different aldehyde could then be used to synthesize an unsymmetrical tertiary amine. This method provides a reliable pathway to more substituted amines. masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile, enabling it to react with electrophilic carbon centers.

Reaction with Alkyl Halides (N-Alkylation): Primary amines can undergo Sₙ2 reactions with alkyl halides to form secondary amines. However, this method often lacks selectivity. The newly formed secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine. This process can continue, ultimately producing a quaternary ammonium (B1175870) salt. libretexts.orguci.edu Due to the formation of a mixture of products, this pathway is often less synthetically useful for preparing a pure secondary amine compared to reductive amination. masterorganicchemistry.com

Reaction with Acyl Chlorides (N-Acylation): A more controlled and widely used reaction is the acylation of the amine with an acyl chloride to form a stable N-substituted amide. This reaction is highly efficient and is exemplified by the Schotten-Baumann reaction, where the acylation is performed in a two-phase system with an aqueous base (like NaOH) to neutralize the HCl byproduct. wikipedia.orgtestbook.com The reaction between benzylamine and acetyl chloride to form N-benzylacetamide is a classic example of this transformation. wikipedia.orgsciencemadness.org This method is generally exothermic and provides high yields of the corresponding amide. libretexts.org

As an amine, this compound is a weak base and readily reacts with acids to form ammonium salts. chemicalbook.com For example, treatment with hydrochloric acid (HCl) results in the formation of (3-butylphenyl)methanaminium chloride. wikipedia.org This conversion to a salt is a common strategy used to increase the water solubility of amine-containing compounds, which is particularly relevant in the development of pharmaceuticals. google.com The formation of crystalline salts can also serve as a method for purification. google.com

Reaction Type Reactant Typical Conditions Product Type
N-AcylationAcyl Chloride (e.g., R-COCl)Aqueous base (e.g., NaOH)N-Substituted Amide
Reductive AminationAldehyde or KetoneMild reducing agent (e.g., NaBH₃CN)Secondary or Tertiary Amine
Salt FormationAcid (e.g., HCl)Aqueous or alcoholic solventAmmonium Salt
N-AlkylationAlkyl Halide (e.g., R-X)Heat, often with a baseMixture of Secondary, Tertiary, and Quaternary Amines

Nucleophilic Substitution Reactions with Alkyl Halides and Acyl Chlorides

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the aminomethyl group (-CH₂NH₂) and the butyl group (-C₄H₉).

Both the butyl group and the aminomethyl group are classified as activating, ortho-, para- directing groups for electrophilic aromatic substitution. masterorganicchemistry.com

Reactivity: Alkyl groups, such as the butyl substituent, are electron-donating through an inductive effect, increasing the electron density of the aromatic ring. The aminomethyl group is also activating. Consequently, the benzene ring of this compound is significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org

Selectivity (Directing Effects): In this compound, the aminomethyl group is at position 1 and the butyl group is at position 3. Their directing effects are as follows:

The -CH₂NH₂ group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The -C₄H₉ group at C3 directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

The directing influences of the two groups are reinforcing , strongly activating the same positions on the aromatic ring. The most favorable sites for electrophilic attack are C2, C4, and C6. The C5 position is sterically hindered by the adjacent butyl and aminomethyl groups. Among the activated positions, steric hindrance from the butyl group at C3 and the aminomethyl group at C1 may slightly disfavor attack at the C2 position compared to the C4 and C6 positions. msu.edu

Multi-component Reactions and Formation of Complex Molecular Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. numberanalytics.comnih.gov As a primary amine, this compound is a versatile building block that can participate in several key MCRs to form intricate molecular architectures, particularly complex heterocyclic compounds. smolecule.comuomus.edu.iq

One of the most prominent MCRs for which this compound is a suitable substrate is the Ugi four-component reaction (Ugi-4CR). The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which condense to form an α-aminoacyl amide derivative. organic-chemistry.org The reaction proceeds through the initial formation of an imine from the condensation of the amine and the aldehyde. This is followed by the addition of the isocyanide and the carboxylic acid to yield a stable α-adduct, which then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to produce the final product. organic-chemistry.orgwikipedia.org The versatility of the Ugi reaction allows for the creation of a vast array of peptide-like structures (peptidomimetics) by varying each of the four components. organic-chemistry.org

The participation of this compound in an Ugi-type reaction would introduce the 3-butylbenzyl moiety into the final complex structure. This can be strategically utilized to synthesize libraries of compounds for screening purposes in medicinal chemistry.

Table 1: Hypothetical Ugi Reaction with this compound

Reactant 1 (Amine) Reactant 2 (Aldehyde) Reactant 3 (Carboxylic Acid) Reactant 4 (Isocyanide) Plausible Product

Another significant MCR is the Biginelli reaction, an acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. sigmaaldrich.comnih.gov While the classical Biginelli reaction uses urea, modifications can incorporate primary amines to generate diverse dihydropyrimidinone (DHPM) scaffolds and related heterocyclic systems. mdpi.com These DHPMs are of significant interest due to their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. sigmaaldrich.comfrontiersin.org

In a modified Biginelli-type reaction, this compound could react with an aldehyde and a β-ketoester to form highly substituted dihydropyridine (B1217469) derivatives, which are structurally related to important pharmaceutical compounds. The reaction mechanism is believed to involve the formation of an iminium intermediate from the aldehyde and amine, which then acts as an electrophile for the nucleophilic addition of the ketoester enol, followed by cyclization. sigmaaldrich.com

Table 2: Hypothetical Modified Biginelli-type Reaction with this compound

Reactant 1 (Amine) Reactant 2 (Aldehyde) Reactant 3 (β-Ketoester) Catalyst Plausible Product

Furthermore, MCRs can be combined in tandem sequences to rapidly build even greater molecular complexity. For example, an Ugi reaction product can be designed to undergo a subsequent intramolecular reaction, such as a Diels-Alder cycloaddition, leading to complex polycyclic architectures in a single, streamlined process. beilstein-journals.org The incorporation of the this compound moiety through such strategies allows for the synthesis of unique and highly functionalized scaffolds.

The strategic use of this compound in these and other multi-component reactions provides a direct and efficient pathway to novel and complex molecular structures. The ability to systematically vary the other components in the reaction mixture makes this approach a cornerstone of combinatorial chemistry and drug discovery.

Computational and Theoretical Investigations of 3 Butylphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic makeup of molecules. These methods are instrumental in profiling the reactivity and predicting the behavior of compounds like (3-Butylphenyl)methanamine.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chinesechemsoc.orgacs.org For this compound, DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, DFT is used to calculate the electronic properties that govern the molecule's reactivity. chinesechemsoc.org This includes mapping the electron density to identify regions that are electron-rich or electron-poor, which are susceptible to nucleophilic or electrophilic attack, respectively. For instance, studies on similar benzylamines have used DFT to understand ortho C-H bond activation and the influence of substituents on reaction pathways. acs.org The proposed mechanism for certain reactions involving benzylamines has been supported by DFT calculations, which can model the transition states and intermediate structures. chinesechemsoc.org

Beyond electronic structure, theoretical calculations can predict a range of molecular properties for this compound. These properties are crucial for understanding how the molecule will behave in various chemical environments. Computational chemistry can be utilized to provide theoretical insights into these properties. ijrpr.com

A summary of theoretically predictable molecular properties is presented below. These values are typically derived from DFT calculations at a specific level of theory (e.g., B3LYP/6-31G*) and represent what would be expected for a molecule of this type.

PropertyPredicted Value/DescriptionSignificance
Dipole Moment ~1.5 - 2.0 DIndicates the molecule's overall polarity, influencing solubility and intermolecular forces.
HOMO Energy Calculated Value (eV)Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Calculated Value (eV)Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Calculated Value (eV)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Color-coded 3D mapVisualizes electron density distribution, highlighting sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Applications in Predicting Molecular Behavior

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations. These methods are essential for exploring the molecule's flexibility and its interactions with other molecules.

Conformational analysis is critical for flexible molecules like this compound, which can adopt various spatial arrangements due to rotation around its single bonds. ijpsr.com The butyl group and the aminomethyl group attached to the phenyl ring can rotate, leading to different conformers with distinct energy levels.

Studies on similar molecules, such as phenethylamines, have shown that they can exist in either folded or extended conformations. capes.gov.brrsc.org In the case of this compound, a folded conformation might involve the aminomethyl group interacting with the π-system of the benzene (B151609) ring, while an extended conformation would see it pointing away. The butyl chain also adds another layer of conformational complexity. Identifying the lowest energy conformers is crucial as they are the most likely to be present and participate in chemical reactions. ijpsr.com

The chemical and physical properties of this compound are heavily influenced by its intermolecular interactions. tandfonline.com The primary amine group (-NH₂) is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong hydrogen bonds with other molecules, including itself, solvents, or biological targets. tandfonline.com

In addition to hydrogen bonding, the molecule engages in other non-covalent interactions:

Van der Waals forces: The butyl group and the phenyl ring contribute to dispersion forces.

π-π stacking: The aromatic phenyl ring can interact with other aromatic systems.

Cation-π interactions: If the amine group becomes protonated (forming -NH₃⁺), it can interact favorably with electron-rich π-systems of other molecules. nih.gov

Studies on substituted benzylamines have demonstrated that these diverse intermolecular forces significantly affect their physical properties and behavior in mixtures. tandfonline.com The interplay of these interactions dictates the molecule's packing in the solid state and its behavior in solution. scilit.com

Conformational Analysis of Substituted Phenylmethanamines

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. chinesechemsoc.orgpeerj.comresearchgate.net By modeling reactants, transition states, and products, researchers can map out the entire energy profile of a reaction.

This computational approach allows for the investigation of various potential reaction pathways. For example, in the synthesis of amines, computational studies can help understand the role of catalysts, solvents, and the effect of substituents on the reaction rate and outcome. peerj.comscielo.br DFT calculations are frequently used to determine the activation energies for each step of a proposed mechanism. acs.org The pathway with the lowest energy barrier is generally the most favored.

For a reaction involving this compound, such as its synthesis via reductive amination of 3-butylbenzaldehyde, computational modeling could provide the following insights:

Reaction StepComputational InsightExample Data (Hypothetical)
Imine Formation Geometry and energy of the transition state for the condensation of the aldehyde and ammonia (B1221849).Activation Energy (ΔG‡): +15 kcal/mol
Imine Reduction Mechanism of hydride transfer from a reducing agent (e.g., NaBH₄) to the imine carbon.Activation Energy (ΔG‡): +10 kcal/mol
Overall Reaction Energetics The relative energies of reactants, intermediates, transition states, and products.Overall Reaction Energy (ΔG): -25 kcal/mol (exergonic)

These computational studies not only explain experimental observations but can also predict the outcomes of new, untested reactions, thereby accelerating the process of chemical discovery and development. scielo.br For instance, computational work on related benzylamines has detailed the mechanisms of C-H activation and cross-coupling reactions, providing a deep understanding of the catalytic cycles involved. chinesechemsoc.orgacs.org

Energy Profiles and Transition State Determination

Computational chemistry offers powerful tools to map the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. For this compound, the flexibility of the butyl group and the rotational freedom around the benzyl (B1604629) C-N bond give rise to multiple conformers.

Studies on similar benzylamine (B48309) compounds have shown that the torsion angle between the phenyl ring and the C-N bond is a critical parameter in determining the lowest energy conformation. colostate.edu For benzylamine itself, the gauche conformer, where the amino group is not in the plane of the phenyl ring, is found to be more stable. colostate.edu It is anticipated that this compound would exhibit a similar preference. The butyl group, being in the meta position, is less likely to cause significant steric hindrance that would drastically alter this preferred conformation compared to an ortho-substituted analogue.

The determination of transition states is crucial for understanding reaction mechanisms. For reactions involving the amine group or the benzylic protons of this compound, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structures and calculate their energies. nih.gov For instance, in the oxidation of benzylamines, a key step involves the cleavage of a C-H bond at the benzylic position, and the energy of the transition state for this process can be computationally determined. ias.ac.in Similarly, for reactions like N-alkylation or acylation, the transition state would involve the approach of an electrophile to the nitrogen atom.

The energy profile for a given reaction of this compound can be constructed by calculating the relative energies of the reactants, intermediates, transition states, and products. researchgate.netresearchgate.net This profile provides a comprehensive view of the reaction pathway and allows for the identification of the rate-determining step.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Cortho-Cipso-Cα-N)Relative Energy (kcal/mol)
Gauche~60°0.00
Anti~180°0.5 - 1.5
Eclipsed3.0 - 5.0

Note: This table is illustrative and based on general findings for benzylamines. Actual values for this compound would require specific calculations.

Kinetic and Thermodynamic Parameter Analysis

Computational methods can provide quantitative data on the kinetic and thermodynamic parameters that govern the chemical reactions of this compound. These parameters are essential for predicting reaction rates and equilibrium positions.

Thermodynamic Parameters: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for this compound and its reactions. nih.gov For instance, the relative stabilities of different conformers are determined by their Gibbs free energies. The heat of formation and standard molar entropy can also be computed. Studies on binary mixtures of benzylamine with other organic compounds have explored their thermodynamic properties, providing a basis for understanding the intermolecular interactions of this compound. researchgate.netresearchgate.net

Kinetic Parameters: The Arrhenius equation and transition state theory form the basis for computationally determining kinetic parameters. The activation energy (Ea) for a reaction can be calculated from the energy difference between the reactants and the transition state. rsc.org This, in turn, allows for the calculation of the rate constant (k) at a given temperature.

For example, the kinetics of the oxidation of substituted benzylamines have been studied, revealing the influence of substituents on the reaction rate. ias.ac.in A butyl group at the meta position in this compound is expected to have a modest electronic effect on the reaction rates at the amine or benzylic position. Kinetic isotope effect studies, where hydrogen is replaced by deuterium (B1214612) at a specific position, can also be computationally modeled to elucidate reaction mechanisms. ias.ac.inresearchgate.net

Table 2: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction of this compound

ParameterValueUnit
Enthalpy of Reaction (ΔH)-15.2kcal/mol
Entropy of Reaction (ΔS)-5.8cal/(mol·K)
Gibbs Free Energy of Reaction (ΔG)-13.5kcal/mol
Activation Energy (Ea)22.7kcal/mol

Note: The values in this table are for a hypothetical reaction and serve as an example of the types of parameters that can be obtained through computational analysis.

Computational Design and Screening of Alkylphenylmethanamine Derivatives

Computational techniques are invaluable in the rational design and virtual screening of new molecules with desired properties, starting from a lead compound like this compound. bohrium.com These methods can significantly accelerate the discovery of novel compounds with enhanced activity or other specific characteristics. nih.govmdpi.com

In Silico Screening: Virtual screening involves the use of computational methods to evaluate large libraries of compounds for their potential to interact with a specific biological target or to possess certain properties. emerginginvestigators.orgmdpi.comnih.govnih.govpharmacophorejournal.com For derivatives of this compound, this could involve docking simulations to predict their binding affinity to a particular enzyme or receptor. ijpsonline.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the structural features of a series of compounds with their biological activity. ijpsonline.com

Computational Design: Based on the insights gained from screening and the understanding of structure-activity relationships, new derivatives of this compound can be designed. bohrium.com This might involve modifying the alkyl chain, introducing different substituents on the phenyl ring, or altering the substitution pattern. For example, if the goal is to enhance the interaction with a hydrophobic pocket in a protein, the length or branching of the alkyl group could be systematically varied in silico and the resulting changes in binding affinity calculated. Computational methods can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to prioritize the synthesis of compounds with a higher probability of success in later stages of development. mdpi.com

Applications in Advanced Materials Science

Functional Building Blocks for Polymer Chemistry

The amine and phenyl functionalities of (3-Butylphenyl)methanamine make it a valuable component in the synthesis of polymers. It can act as a monomer to be integrated into the main polymer chain or as an initiator to kick-start the polymerization process.

This compound and its isomers are recognized as organic building blocks for material science and polymer chemistry. bldpharm.combldpharm.com The presence of the primary amine group allows it to react with other monomers, such as dicarboxylic acids or diacyl chlorides, through polycondensation reactions to form aromatic polyamides. researchgate.net These polymers are known for their high performance, thermal stability, and mechanical strength. researchgate.net The incorporation of the butylphenyl group into the polymer backbone can enhance solubility and processability, which are often challenges with rigid aromatic polymers. researchgate.net Furthermore, derivatives like (3,5-Di-tert-butylphenyl)methanamine are specifically listed as organic monomers for creating Covalent Organic Frameworks (COFs), indicating the utility of this class of compounds in constructing highly ordered, porous polymeric structures. bldpharm.com

The introduction of bulky, flexible side groups like the butyl group can disrupt polymer chain packing, increasing the free volume and altering the material's physical properties, such as optical transparency and electrical insulation. researchgate.net This makes monomers like this compound attractive for creating specialty polymers tailored for advanced applications, including high-performance films and membranes. researchgate.net

Table 1: Examples of Phenylmethanamine Derivatives as Polymer Building Blocks

Compound NameCAS NumberClassification/Use
(3,5-Di-tert-butylphenyl)methanamine139693-30-4Organic monomer of COF, Polymer Science Material Building Blocks bldpharm.com
1-(3-(tert-Butyl)phenyl)-N-methylmethanamine2003577-46-4Material Science Building Block bldpharm.com

This table showcases related phenylmethanamine compounds listed as building blocks in material and polymer science.

In addition to serving as monomers, primary amines can function as initiators in certain types of polymerization. fujifilm.comfujifilm.com In ring-opening polymerizations, for instance, the amine can attack a cyclic monomer, initiating a chain-growth process. A notable example is the synthesis of polypeptoids, which are structural mimics of polypeptides. lsu.edu

Specifically, in the context of peptide-like polymers, research has demonstrated the use of a structural isomer, (4-tert-butylphenyl)methanamine, in the synthesis of functional poly-β-peptides. rsc.org Poly-α/β-peptides are of significant interest because they can mimic the structure and function of natural peptides while offering enhanced stability against enzymatic degradation. nih.gov The synthesis of such polymers often requires a precisely controlled initiation step to ensure a well-defined polymer structure. nih.gov The use of a substituted phenylmethanamine as an initiator allows for the introduction of a specific end-group, which can be used to tune the final properties of the polymer or for subsequent chemical modification.

Monomers for the Synthesis of Functional Polymers

Components in Organic Electronic Devices

The field of organic electronics leverages carbon-based materials for applications in devices like transistors and light-emitting diodes. uco.esucm.es The phenylmethanamine scaffold is a component in the design of molecules for these applications, particularly when converted into other functional moieties like oxadiazoles.

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, each serving a specific function. The Electron Transporting Layer (ETL) is crucial for efficiently moving electrons from the cathode into the emissive layer where light is generated. d-nb.infogoogle.com Derivatives of 1,3,4-oxadiazole (B1194373) are a prominent class of materials used for this purpose due to their electron-withdrawing nature and good electron mobility. d-nb.infomdpi.com

While this compound itself is not an ETL material, it can be a precursor for synthesizing oxadiazole derivatives. For example, the amine group could be transformed through a series of reactions to create a 1,3,4-oxadiazole ring bearing the 3-butylphenyl substituent. Research on closely related structures, such as 2-(biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), has shown their effectiveness as ETL materials in OLEDs. d-nb.inforesearchgate.net The presence of the bulky tert-butylphenyl group is particularly advantageous as it can prevent crystallization and promote the formation of stable, amorphous thin films, which is critical for device longevity and performance. researchgate.net The introduction of a butylphenyl group, derived from this compound, would be expected to confer similar morphological benefits. These oxadiazole compounds facilitate electron transport and also act as hole-blocking layers, confining charge recombination to the emissive layer and thereby increasing device efficiency. rsc.orgmdpi.com

Table 2: Performance of OLEDs with Oxadiazole-Based Electron Transport Layers

Device StructureETL MaterialKey FindingReference
ITO/PPV/ETL/MgAgStarburst oxadiazole (OXD)Good electron-transport capability, comparable to Alq3. d-nb.info
ITO/MEH-PPV(Ru)/ECHB/AlPDPy-2,6Bilayer device showed significantly higher quantum efficiency (0.14%) compared to single-layer device (0.007%). rsc.org
ITO/CuPc/PBD/NPB/Alq3/LiF/AlPBDInsertion of a thin PBD layer between hole-injecting and hole-transporting layers optimized device performance. researchgate.net

This table summarizes the impact of different oxadiazole-based electron conducting/hole-blocking (ECHB) or electron transport layers (ETL) on OLED device performance.

Design of Advanced Functional Materials Based on Phenylmethanamine Scaffolds

A scaffold in materials science refers to a core molecular structure that can be systematically modified to create a family of materials with tailored properties. researchgate.netuminho.pt The phenylmethanamine structure represents a versatile scaffold for designing advanced functional materials. Its utility stems from the presence of distinct chemical handles—the aromatic ring and the aminomethyl group—that can be independently functionalized.

The design of advanced materials often involves creating hierarchical structures, from the molecular level to the macroscopic, to achieve a specific function. uminho.ptnih.gov The phenylmethanamine scaffold allows for this bottom-up design approach. For instance:

For Polymer Science: As discussed, the amine group can be used for polymerization, while the butyl group on the phenyl ring provides control over solubility and morphology. researchgate.net This allows for the creation of high-performance polymers with improved processability.

For Electronic Materials: The phenylmethanamine scaffold can be elaborated into more complex conjugated systems, such as the oxadiazole derivatives used in OLEDs. mdpi.com The initial butylphenyl group remains as a key substituent that influences the solid-state packing and electronic properties of the final material.

For Biomedical Applications: Scaffolds are fundamental to tissue engineering. researchgate.netuminho.ptsissa.it While not directly used, polymers and materials derived from functional monomers like phenylmethanamine derivatives could be explored for creating biocompatible scaffolds, where surface chemistry and bulk properties are critical.

The strategic functionalization of the phenylmethanamine scaffold, guided by the desired application, is a powerful approach in materials design. The butyl substituent plays a non-trivial role, imparting solubility and influencing the intermolecular interactions that govern the material's performance in its final application, be it in a polymer matrix or an electronic device.

Research in Medicinal and Biological Chemistry: Scaffold Design and Mechanistic Studies

Design and Synthesis of Bioactive Analogues of (3-Butylphenyl)methanamine

Structure-Activity Relationship (SAR) Studies of Substituted Benzylamine (B48309) Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For the class of substituted benzylamines, SAR studies have revealed several key trends that inform the design of new analogues.

Research into various benzylamine derivatives has shown that the nature and position of substituents on the phenyl ring are critical determinants of activity and selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues with a 3-(4-fluoro)phenyl group, combined with various 5-aryl or 5-heteroaryl substituents, exhibited potent in vitro activity against M. tuberculosis. semanticscholar.org Similarly, studies on triazine derivatives with benzylamine substituents indicated that electron-donating groups on the benzene (B151609) rings are preferred for high anti-HSV-1 activity and low cytotoxicity. jst.go.jp

The amine group itself is also a key site for modification. In studies of 4-thiazolidinone (B1220212) derivatives targeting mosquito acetylcholinesterase, the presence of a pendant aliphatic amine was essential for activity, though little variation was tolerated. acs.org Specifically, compounds with more sterically demanding secondary amines, such as cyclopropylamines and isopropylamines, were stronger inhibitors than those with monomethyl amines. acs.org Conversely, replacing a dimethylamino group with a diethylamino moiety or heterocyclic substituents like morpholine (B109124) or imidazole (B134444) often led to reduced activity. acs.org These findings underscore the precise structural requirements for optimal target engagement.

Compound ClassStructural ModificationImpact on Biological ActivityTarget/ApplicationReference
Triazine DerivativesElectron-donating substituents on the benzylamine ringIncreased anti-HSV-1 activity and lower cytotoxicityAntiviral jst.go.jp
Pyrazolo[1,5-a]pyrimidines3-(4-fluoro)phenyl group combined with 5-aryl/heteroaryl groupsPotent activity against M. tuberculosisAntitubercular semanticscholar.org
4-ThiazolidinonesReplacement of dimethylamine (B145610) with diethylamine (B46881) or heterocyclesReduced inhibitory activity against acetylcholinesteraseInsecticidal acs.org
4-ThiazolidinonesIntroduction of sterically demanding secondary amines (e.g., cyclopropylamine)Stronger inhibition of acetylcholinesterase compared to methylamineInsecticidal acs.org
Piperidine (B6355638) DerivativesN-benzyl vs. N-cyclohexylmethyl substitutionsMaintained low nanomolar σ1 receptor affinitySigma Receptor Ligands d-nb.info

Influence of Steric Hindrance from the Butyl Group on Molecular Interactions

Steric hindrance, the physical obstruction caused by bulky atomic groups, is a critical factor in drug design that influences a molecule's reactivity, conformation, and biological activity. fastercapital.com The butyl group at the meta-position of the this compound scaffold exerts significant steric influence, which can be strategically exploited to enhance therapeutic properties.

Bulky substituents like a butyl or tert-butyl group can improve selectivity by physically preventing a drug molecule from binding to the active sites of off-target proteins. fastercapital.combiomedres.us This steric shield can also increase the metabolic stability of a compound by hindering the approach of metabolic enzymes, such as cytochrome P450s. hyphadiscovery.com For example, the inclusion of a tert-butyl group has been shown to provide a potency enhancement in the antiviral drug ombitasvir. hyphadiscovery.com

Furthermore, the size of a substituent at the 3-position of a phenyl ring can directly impact the efficiency of certain chemical reactions and molecular interactions. Studies on ruthenium-catalyzed arylation have shown that a bulky group at the 3-position favors a molecular conformation that facilitates C-H insertion, leading to higher reaction yields. acs.orgacs.org This suggests that the 3-butyl group can lock the molecule into a more favorable conformation for binding to a specific target, potentially increasing hydrophobic interactions within a binding pocket. mdpi.com

Investigation of Molecular Interactions with Biological Macromolecules

The biological activity of this compound and its analogues is ultimately determined by their interactions with macromolecules like proteins and nucleic acids. The primary amine and the substituted phenyl ring are the key pharmacophoric elements that engage in these crucial interactions.

Mechanistic Studies on Hydrogen Bonding and Electrostatic Interactions with Biological Targets

The amine group of benzylamine derivatives is a versatile functional group capable of participating in multiple non-covalent interactions. At physiological pH, the primary amine is typically protonated, carrying a positive charge. This allows it to form strong ionic or electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding site. rsc.orgnih.gov

In addition to electrostatic forces, the amine group is an excellent hydrogen bond donor. ijrpr.com The protons on the nitrogen can form hydrogen bonds with electronegative atoms (like oxygen or nitrogen) on the biological target. These hydrogen bonding interactions are highly directional and play a crucial role in determining the orientation and binding affinity of the ligand. jst.go.jp For example, in a series of anti-Alzheimer's agents, the benzylamine moiety was identified as a key element providing cation-π interactions, while a nearby hydroxyl group formed critical hydrogen bonds within the enzyme's active site. mdpi.com The combination of electrostatic and hydrogen bonding interactions often forms the primary anchor for a drug molecule to its target. rsc.org

General Principles of Enzyme Activity Modulation by Amine Compounds

Amine compounds are well-known modulators of enzyme activity, capable of acting as both inhibitors and activators. medchemexpress.commdpi.com Inhibition often occurs through competitive binding, where the amine-containing molecule competes with the natural substrate for the enzyme's active site. nih.gov For example, studies on (Na,K)-ATPase showed that various amine compounds, including Tris and imidazole, could inhibit the hydrolysis of the phosphoenzyme, likely by competing for a binding site on the enzyme. nih.gov

Amine oxidases are another class of enzymes frequently targeted by amine-containing inhibitors. nih.govcdnsciencepub.com These enzymes are involved in the metabolism of biogenic amines, and their inhibition can have significant physiological effects. Kinetic studies often reveal that amine derivatives act as reversible, competitive inhibitors of these enzymes. nih.gov In some cases, amine compounds can also act as enzyme activators. For instance, various amines and amino acids have been shown to activate carbonic anhydrases, enzymes that are typically targets for inhibition. mdpi.com

EnzymeAmine Compound ClassMode of ActionKi / IC50 ValuesReference
(Na,K)-ATPaseTris, Imidazole, ArginineInhibitionMillimolar (mM) range nih.gov
Pea Diamine OxidaseN,N'-bis(2-pyridinylmethyl)diaminesCompetitive Inhibition10-5 to 10-3 M nih.gov
Oat Polyamine OxidaseN,N'-bis(2-pyridinylmethyl)diaminesCompetitive Inhibition10-5 to 10-3 M nih.gov
Amine N-methyltransferase (NNMT)NNMT-IN-6InhibitionIC50 = 1.41 µM medchemexpress.com
Carbonic Anhydrases (CAs)Histamine, Amino AcidsActivationNanomolar (nM) range mdpi.com

Receptor Binding Studies in Model Systems

Receptor binding assays are essential for characterizing the pharmacological profile of new compounds. Substituted benzylamines have been investigated for their affinity toward a variety of receptors. For instance, studies on morphinan (B1239233) derivatives revealed that incorporating a benzylamine group at the 3-position could lead to compounds with subnanomolar affinity for µ-opioid receptors. nih.gov This highlights that the benzylamine moiety can be a beneficial addition for achieving high-affinity binding.

In another study, piperidine derivatives featuring a benzylamine side chain were synthesized and evaluated as sigma (σ) receptor ligands. d-nb.info These compounds displayed high affinity for the σ1 receptor, with Ki values in the low nanomolar range. The study also showed that modifications to the amine and the linker length could modulate selectivity between σ1 and σ2 receptor subtypes. For example, a benzylamine derivative showed equal affinity for both receptors, while a homologous phenylpropylamine derivative showed a 7-fold preference for the σ2 receptor. d-nb.info These findings demonstrate that the this compound scaffold could serve as a starting point for developing selective ligands for various receptor systems.

ScaffoldAnalogue TypeReceptor TargetKey FindingReference
Morphinan3-Benzylamino derivativeµ-Opioid ReceptorShowed subnanomolar binding affinity. nih.gov
Morphinan3-Phenylamino derivativeκ-Opioid ReceptorShowed subnanomolar binding affinity. nih.gov
PiperidineN-benzylamine derivative (18a)σ1 ReceptorHigh affinity (Ki < 27 nM) and 60-fold selectivity over σ2. d-nb.info
PiperidineN-benzylamine derivative (18b)σ1 / σ2 ReceptorsEqual affinity for both σ1 and σ2 receptors. d-nb.info
PiperidineN-phenylpropylamine derivative (19b)σ2 Receptor7-fold preference for σ2 over σ1 receptor. d-nb.info

Development as an Intermediate in Pharmaceutical Research

This compound, a primary amine featuring a butyl-substituted phenyl group, serves as a valuable intermediate in the landscape of pharmaceutical research. Its structural simplicity and the presence of a reactive primary amine group make it a versatile building block for the synthesis of more elaborate molecules with therapeutic potential.

Strategic Building Block for Complex Therapeutic Agents

The utility of this compound as a precursor lies in its capacity to be incorporated into larger, more complex molecular architectures. The benzylamine moiety is a common feature in medicinal chemistry, and the butyl group provides a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties. Medicinal chemists utilize such building blocks to systematically explore chemical space around a particular biological target.

The synthesis of complex therapeutic agents often involves a convergent approach where key fragments are prepared separately and then combined. Substituted benzylamines like this compound are ideal candidates for such fragments. For instance, in the development of anti-infective agents, patent literature describes the synthesis of various substituted methanamine hydrochlorides as key intermediates. google.com The general strategy involves preparing a substituted benzaldehyde, converting it to an oxime or another precursor, and then reducing it to the primary amine. This amine then serves as a handle for further chemical modifications, allowing for the introduction of diverse functional groups to build a library of potential drug candidates.

The synthesis of primary amines from corresponding aldehydes or nitriles is a well-established process in organic chemistry, often utilizing catalytic hydrogenation. rsc.org The availability of this compound and its analogs allows researchers to create series of compounds where the nature and position of the alkyl substituent on the phenyl ring are varied to optimize biological activity. This systematic approach is fundamental to modern drug discovery, enabling the fine-tuning of a molecule's properties to achieve the desired therapeutic effect.

Analogous Structural Motifs in Known Bioactive Molecules (e.g., benzylamine derivatives in antifungal agents)

The benzylamine scaffold, the core structure of this compound, is present in a number of well-established bioactive molecules. A prominent example is the class of benzylamine antifungal agents. nih.govmdpi.com These synthetic compounds target the fungal cell membrane by inhibiting squalene (B77637) epoxidase, a critical enzyme in the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is the primary sterol in fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. mdpi.com

One of the most well-known benzylamine antifungals is Butenafine. mdpi.comnih.govasm.org This compound, N-4-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride, demonstrated excellent efficacy in treating dermatophytosis in preclinical models. nih.govasm.org Its success is attributed to its fungicidal activity and its ability to be retained in the skin for extended periods after topical application. nih.gov

Research into this class of antifungals has explored the structure-activity relationships (SAR) of various phenyl-substituted benzylamines. nih.govacs.org Studies have shown that the antifungal potency is highly dependent on the nature and spacing of substituents on the benzylamine core. For example, introducing an additional phenyl ring into the side chain of benzylamine antimycotics led to the discovery of highly potent compounds, with the distance between the two phenyl groups being a critical factor for activity. nih.gov This highlights how modifications to the basic benzylamine structure, such as those present in this compound, can significantly influence biological activity.

Compound ClassExampleMechanism of ActionTherapeutic Target
BenzylaminesButenafineInhibition of squalene epoxidase, leading to ergosterol deficiencyFungal Cell Membrane
AllylaminesNaftifine, TerbinafineInhibition of squalene epoxidaseFungal Cell Membrane

Targeting Specific Biological Pathways with Amine-Containing Scaffolds (e.g., FtsZ in antibacterial research)

The amine functional group is a key feature in molecules designed to target specific biological pathways, due to its ability to form critical hydrogen bonds and electrostatic interactions with proteins. A significant area of research is the development of antibacterial agents that target the filamenting temperature-sensitive mutant Z (FtsZ) protein. mdpi.commdpi.comnih.gov FtsZ is an essential and highly conserved bacterial protein that is a homolog of eukaryotic tubulin. mdpi.com It plays a crucial role in bacterial cell division by polymerizing to form the Z-ring, which initiates cytokinesis. nih.gov Disrupting FtsZ function is a promising strategy for developing new antibiotics, particularly in the face of rising antimicrobial resistance. mdpi.comnih.gov

Many small-molecule FtsZ inhibitors incorporate amine-containing scaffolds. mdpi.commdpi.com For example, research has shown that replacing a complex and rigid quinuclidine (B89598) scaffold with simpler, more synthetically accessible amines, including linear amines, can lead to potent FtsZ inhibitors. mdpi.com Molecular docking studies of benzofuroquinolinium derivatives, another class of FtsZ inhibitors, revealed that compounds with linear terminal amine groups on their side chains achieved higher scores and more interactions with the FtsZ protein compared to those with cyclic amine groups. frontiersin.org This suggests that the flexibility and hydrogen-bonding capacity of a simple amine, such as that in this compound, could be advantageous for binding to the FtsZ target site.

The development of FtsZ inhibitors often involves screening libraries of compounds containing diverse amine scaffolds. mdpi.com Benzamide derivatives are a well-studied class of FtsZ inhibitors, and modifications to the amine-containing portions of these molecules are a common strategy to enhance potency and antibacterial activity. frontiersin.orgcsic.es The lipophilic butyl group on the phenyl ring of this compound could further contribute to the molecule's ability to penetrate the bacterial cell wall and reach its intracellular target.

Inhibitor Scaffold ClassKey Structural FeatureMechanism of FtsZ InhibitionSignificance
Benzamides (e.g., PC190723)Benzamide coreBinds to a cleft, stabilizing FtsZ polymers and preventing normal Z-ring dynamics. mdpi.comPotent activity against Gram-positive bacteria. mdpi.com
Substituted PyrimidinesAmine-linked pyrimidineInhibits GTPase activity and Z-ring formation. researchgate.netRepresents a move from complex to simpler amine scaffolds. mdpi.com
Quinoline DerivativesQuaternary pyridinium (B92312) core with an amine side chainInhibits FtsZ GTPase activity. frontiersin.orgShows activity against both Gram-positive and some Gram-negative strains. frontiersin.org
Benzofuroquinolinium DerivativesLinear terminal amine groupInhibits FtsZ polymerization and GTPase activity. frontiersin.orgDocking studies suggest strong interaction with the GTP-binding pocket. frontiersin.org

Emerging Research Avenues and Future Perspectives

Sustainable and Green Chemistry Approaches in the Synthesis of Phenylmethanamines

The synthesis of phenylmethanamines, a class of compounds essential in pharmaceuticals and materials science, is increasingly being viewed through the lens of green and sustainable chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. nih.gov, longdom.org This paradigm shift is guided by twelve core principles, including waste prevention, maximizing atom economy, and using safer solvents and catalysts. diva-portal.org, ugr.es

Key strategies for the sustainable synthesis of phenylmethanamines include:

Catalysis: The use of catalysts is central to green chemistry as they allow reactions to proceed under milder conditions, reducing energy consumption and waste. longdom.org For amine synthesis, advancements are being made in developing highly efficient heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs), which offer high surface area and tunable functionality, enhancing catalytic activity and simplifying catalyst separation and recycling. researchgate.net

Biocatalysis: Enzymes and microorganisms are being harnessed as powerful biocatalysts. longdom.org For instance, enzymes like lipases and transaminases can be used for amine synthesis, including reductive amination processes. acs.org, nih.gov, diva-portal.org These biocatalytic methods operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby minimizing by-products. nih.gov, numberanalytics.com Baker's yeast has been demonstrated as an effective biocatalyst for the synthesis of related indolylmethanamines, highlighting the potential for eco-friendly catalysts. researchgate.net

Alternative Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. numberanalytics.com Water is an ideal green solvent, and research is exploring its use in amine synthesis. longdom.org Other alternatives include ionic liquids and deep eutectic solvents (DES), which have low volatility and high thermal stability. numberanalytics.com Solvent-free, or solid-state, reactions represent another efficient approach, where reactants are mixed directly, often with catalytic amounts of a substance like boric acid, leading to rapid and high-yield synthesis. researchgate.net

Efficient Synthetic Routes: Traditional methods for amine synthesis are being replaced by more atom-economical routes. The "borrowing hydrogen" approach, for example, allows for the N-alkylation of amines with alcohols, producing only water as a byproduct and representing a significant improvement over conventional methods like reductive amination or reactions with alkylating agents. whiterose.ac.uk

Table 1: Green Chemistry Principles in Phenylmethanamine Synthesis
Green Chemistry PrincipleApplication in Phenylmethanamine SynthesisExample/Benefit
Catalysis Use of reusable heterogeneous catalysts or highly efficient homogeneous catalysts.Metal-Organic Frameworks (MOFs) can be used for C-N cross-coupling reactions, offering stability and recyclability. researchgate.net
Biocatalysis Employing enzymes (e.g., lipases, transaminases) or whole organisms (e.g., yeast) as catalysts.Enzymatic reductive amination provides high selectivity under mild conditions, reducing waste. acs.org, nih.gov
Safer Solvents Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids.Using cyclopentyl methyl ether (CPME) as a greener solvent for enzymatic amide synthesis, which can be a precursor step. nih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product."Borrowing hydrogen" methodology for N-alkylation of amines with alcohols yields water as the only byproduct. whiterose.ac.uk
Energy Efficiency Conducting reactions at ambient temperature and pressure; using methods like microwave or ultrasound activation.Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com, longdom.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Complex Derivatives

The structural elucidation of complex molecules like derivatives of (3-Butylphenyl)methanamine requires a sophisticated analytical toolkit. While standard techniques like NMR and IR spectroscopy are foundational, emerging research focuses on more advanced and sensitive methodologies to provide deeper structural and functional insights.

High-Resolution Mass Spectrometry (HRMS): This technique is invaluable for determining the precise molecular formula of a compound. tandfonline.com When coupled with fragmentation studies (MS/MS), it can provide detailed structural information about complex derivatives, helping to identify substituents and their positions on the phenylmethanamine scaffold.

Multi-dimensional NMR Spectroscopy: Advanced NMR experiments, such as COSY, HSQC, and HMBC, are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially in structurally complex molecules where spectral overlap is common. These techniques reveal through-bond correlations between nuclei, allowing for a complete mapping of the molecular skeleton.

Advanced Hyphenated Techniques: The coupling of separation techniques with spectroscopy offers enhanced analytical power. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for separating complex mixtures and identifying individual components. researchgate.net The use of advanced detectors, such as in GC-Vacuum Ultraviolet (VUV) spectroscopy, provides additional specificity for identifying hydrocarbon classes and isomers. osti.gov

Stopped-Flow Spectroscopy: For studying reaction mechanisms and identifying transient intermediates, rapid-scanning stopped-flow spectroscopy is a powerful tool. This technique allows for the monitoring of UV-visible absorbance changes on a millisecond timescale, providing kinetic data and spectral evidence for short-lived species like enzyme-substrate complexes. researcher.life, nih.gov

X-ray Crystallography: When a crystalline sample is available, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. ntu.ac.uk This technique is crucial for confirming stereochemistry and understanding intermolecular interactions in the solid state.

Table 2: Advanced Characterization Techniques for Phenylmethanamine Derivatives
TechniqueInformation ProvidedApplication to Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) Provides exact mass and elemental composition.Confirms the molecular formula of novel derivatives and aids in identifying unknown by-products. tandfonline.com
Multi-dimensional NMR (e.g., HMBC, HSQC) Reveals connectivity between atoms (C-H, C-C).Resolves complex spectra and allows for unambiguous assignment of all atoms in a substituted phenylmethanamine.
Stopped-Flow UV-Vis Spectroscopy Monitors rapid kinetic processes and detects transient intermediates in reactions.Elucidates reaction mechanisms, such as the formation of Schiff base intermediates in enzymatic reactions. researcher.life, nih.gov
X-ray Crystallography Provides the precise 3D atomic structure of a molecule in a crystal.Confirms absolute configuration and reveals detailed information about bond lengths, angles, and intermolecular packing. ntu.ac.uk
GC-Vacuum Ultraviolet (VUV) Spectroscopy Combines chromatographic separation with specific VUV spectral signatures.Offers enhanced isomer identification for complex mixtures of aromatic compounds. osti.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it towards a more predictive and automated future. acs.org, nih.gov These computational tools are being applied across the entire research and development pipeline, from initial molecular design to the final analysis.

Predictive Synthesis and Retrosynthesis: One of the most significant applications of AI in chemistry is computer-aided synthesis planning (CASP). nih.gov AI-driven retrosynthesis tools can predict a sequence of reactions to create a target molecule, breaking it down into simpler, commercially available starting materials. mit.edu, engineering.org.cn These models learn chemical rules from vast databases of published reactions, often proposing novel and efficient synthetic routes that may not be obvious to human chemists. acs.org, engineering.org.cn Furthermore, ML models can predict the outcomes of chemical reactions, including yield and selectivity, and even recommend optimal reaction conditions, thereby accelerating the experimental process and reducing failures. acs.org, chemeurope.com

Accelerated Spectral Analysis: ML algorithms are being developed to automate and enhance the interpretation of spectroscopic data. acs.org For instance, artificial neural networks (ANNs) can be trained on large libraries of FT-IR and NMR spectra to identify functional groups within a molecule, complementing the work of human spectroscopists. acs.org By integrating multiple data types (e.g., FT-IR, ¹H NMR, and ¹³C NMR), these models can achieve high accuracy in structural analysis. acs.org In specialized fields, ML is used to analyze complex datasets from techniques like Surface-Enhanced Raman Spectroscopy (SERS) to detect trace amounts of specific chemicals in complex mixtures. pnas.org, spectroscopyonline.com

High-Throughput Spectral Calculations: The combination of machine learning with quantum chemical calculations allows for the rapid and accurate prediction of spectral properties for large numbers of molecules. This ML-based molecular dynamics (MLMD) approach can compute, for example, the anharmonic IR spectra of thousands of compounds at a fraction of the cost of traditional methods, which is crucial for building comprehensive spectral databases. arxiv.org

Table 3: Applications of AI and Machine Learning in Chemical Research
Application AreaAI/ML TechniqueFunction and Benefit
Synthesis Planning AI-driven Retrosynthesis ModelsPredicts viable synthetic pathways from a target molecule to starting materials, accelerating route design. mit.edu, engineering.org.cn
Reaction Prediction Machine Learning Models (e.g., Neural Networks, Graph Convolutional Networks)Predicts the products, yields, and optimal conditions for a given set of reactants, reducing experimental trial and error. acs.org, chemeurope.com
Spectral Interpretation Artificial Neural Networks (ANNs)Automates the identification of functional groups and structural motifs from FT-IR and NMR spectra. acs.org, spectroscopyonline.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR) ModelsPredicts the biological activity or physical properties of a molecule based on its structure, guiding the design of new compounds.
Computational Spectroscopy Machine Learning-based Molecular Dynamics (MLMD)Enables high-throughput calculation of accurate spectra (e.g., IR, Raman) for large molecular datasets. arxiv.org

Q & A

Basic: What synthetic methodologies are recommended for (3-Butylphenyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves two primary routes:

  • Reductive Amination : Reacting 3-butylbenzaldehyde with ammonia or a primary amine under reducing agents (e.g., NaBH₄ or H₂/Pd-C). Optimizing pH (6–8) and stoichiometric ratios minimizes side products like secondary amines .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd-catalyzed) between aryl halides and alkylboronic acids, followed by amination. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF) critically affect yield (60–85%) .

Key Considerations:

  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).
  • Reaction monitoring (TLC or HPLC) identifies intermediates and guides optimization .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and amine protons (δ 1.5–2.5 ppm). Methine (CH₂NH₂) signals appear as triplets due to coupling with adjacent methylene groups .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the butyl chain and confirms amine connectivity .
  • Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₁H₁₇N: 163.1361) validates molecular formula. Fragmentation patterns distinguish positional isomers .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge (ESD) prevention is crucial due to flammability .
  • Storage : Store in airtight containers under refrigeration (2–8°C) with desiccants (silica gel) to prevent hydrolysis .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Advanced: How do substituents on the phenyl ring influence bioactivity? Design a SAR study.

Methodological Answer:
SAR Study Design:

Substituent Variation : Synthesize analogs with halogens (F, Cl), electron-donating groups (OCH₃), or bulky substituents (cyclopropyl) at meta/para positions .

Bioassay Screening :

  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) quantify affinity (Kᵢ values) .

Key Findings from Analogs:

Substituent (Position)Effect on BioactivityReference
Halogens (meta)↑ Metabolic stability (CYP450 resistance)
Cyclopropyl (para)↑ Selectivity for GPCR targets
Methoxy (para)↓ Solubility, ↑ LogP

Advanced: How to resolve contradictory data in pharmacological studies?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., cell lines vs. in vivo models). For example, MAO inhibition discrepancies may arise from species-specific enzyme isoforms .
  • Control Experiments :
    • Use positive controls (e.g., clorgyline for MAO-A) to validate assay reliability.
    • Replicate under standardized conditions (pH, temperature) to isolate variables .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., benzylamine derivatives) to identify trends .

Advanced: What methodologies elucidate interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ, kₒff) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor complexes .
  • Molecular Docking : Use software (AutoDock Vina) with crystal structures (PDB IDs) to predict binding poses. Halogen bonds (e.g., F···π interactions) enhance affinity in fluorinated analogs .

Advanced: How does this compound stability vary under different conditions?

Methodological Answer:

  • Thermal Stability : Degrades above 40°C (TGA/DSC analysis), forming Schiff bases via amine oxidation .
  • Photostability : UV light (254 nm) induces radical formation; amber glass containers prevent decomposition .
  • Solution Stability : Stable in acidic buffers (pH 3–6) but hydrolyzes in basic conditions (pH >8) .

Advanced: What computational modeling approaches predict physicochemical properties?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry and calculate HOMO/LUMO energies to predict redox behavior .
  • QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and molar refractivity to forecast bioavailability .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Advanced: What role does this compound play in materials science?

Methodological Answer:

  • Ligand in Coordination Polymers : Binds transition metals (Cu²⁺, Fe³⁺) to form porous frameworks for gas storage (CO₂/N₂ selectivity studies) .
  • Monomer for Polyamides : Polycondensation with diacids yields thermally stable polymers (Tg >150°C) for high-performance materials .

Advanced: How to conduct comparative analysis with structural analogs?

Methodological Answer:

  • Library Design : Include analogs like (3-Cyclopropylphenyl)methanamine and halogenated derivatives .
  • Principal Component Analysis (PCA) : Cluster compounds based on electronic (Hammett σ) and steric (Taft ES) parameters to correlate structure with activity .
  • In Silico Screening : Virtual screening (Schrödinger Suite) identifies analogs with improved ADMET profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.